3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE
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Overview
Description
3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenyl group and a methylpiperazino group attached to a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through a nucleophilic substitution reaction using 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione: Lacks the methylpiperazino group.
6-(4-Methylpiperazino)-2,4(1H,3H)-pyrimidinedione: Lacks the chlorophenyl group.
3-(4-Methylphenyl)-6-(4-Methylpiperazino)-2,4(1H,3H)-pyrimidinedione: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKZOKRROIVQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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